4-Hydroxyvalsartan synthesis and characterization
4-Hydroxyvalsartan synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxyvalsartan
Introduction
4-Hydroxyvalsartan is the primary and major active metabolite of Valsartan, a potent and widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1][2][3] The metabolic conversion of valsartan to 4-Hydroxyvalsartan is primarily mediated by the cytochrome P450 enzyme CYP2C9 in the liver.[1][3][4] While valsartan itself is the active pharmaceutical ingredient, understanding the properties of its main metabolite is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological profiling in drug development. 4-Hydroxyvalsartan has been shown to possess some biological activity, including the ability to regulate the expression of platelet surface receptors and inhibit collagen-induced platelet aggregation, suggesting it may contribute to the overall clinical benefits observed with valsartan administration.[2][5]
This technical guide provides a proposed synthetic pathway for 4-Hydroxyvalsartan, designed for researchers and drug development professionals. As a readily available, direct chemical synthesis is not prominently featured in scientific literature, this guide outlines a logical, multi-step approach based on established valsartan synthesis methodologies. Furthermore, it details the comprehensive characterization of the synthesized compound using modern analytical techniques.
Part 1: A Proposed Synthetic Pathway for 4-Hydroxyvalsartan
The synthesis of 4-Hydroxyvalsartan can be strategically approached by modifying established routes for its parent drug, valsartan.[6][7][8][9] A common strategy for valsartan synthesis involves the coupling of two key fragments: the biphenyltetrazole moiety and the N-acylated L-valine ester. Our proposed synthesis introduces the hydroxyl group via a protected precursor of the pentanoyl side chain, ensuring regioselectivity and preventing unwanted side reactions.
The core logic is to build the molecule by first N-alkylating an L-valine ester with the biphenylmethyl bromide intermediate, followed by acylation with a protected 4-hydroxypentanoyl chloride, formation of the tetrazole ring, and finally, simultaneous deprotection and hydrolysis to yield the target molecule.
Caption: Proposed Retrosynthetic Analysis for 4-Hydroxyvalsartan.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)pentanoic acid The synthesis begins by protecting the hydroxyl group of commercially available 4-hydroxypentanoic acid. This is a critical step to prevent interference during the subsequent acylation.
-
Dissolve 4-hydroxypentanoic acid in anhydrous Dichloromethane (DCM).
-
Add imidazole (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid.
Step 2: N-Alkylation of L-Valine Methyl Ester This step builds the core backbone of the molecule.
-
Suspend L-valine methyl ester hydrochloride in DCM.[10]
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 equivalents) and stir until the solution becomes clear.
-
Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a trityl-protected tetrazole version for better solubility and handling) in DCM.[11]
-
Stir the reaction at room temperature for 18-24 hours.
-
Wash the reaction mixture with 10% HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude N-alkylated intermediate, which can be purified by column chromatography.
Step 3: N-Acylation with Protected Side Chain The protected side chain is now coupled to the valine nitrogen.
-
Convert the 4-(tert-Butyldimethylsilyloxy)pentanoic acid from Step 1 to its acid chloride by reacting it with oxalyl chloride and a catalytic amount of DMF in anhydrous DCM at 0°C.
-
In a separate flask, dissolve the N-alkylated intermediate from Step 2 in anhydrous DCM and cool to 0°C.
-
Add Et3N (1.5 equivalents).
-
Slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to stir at room temperature for 2-4 hours.[6]
-
Work up the reaction as described in Step 2 to isolate the fully protected intermediate.
Step 4: Tetrazole Formation (if starting from nitrile) If the biphenyl intermediate used was the nitrile version, the tetrazole ring must now be formed. This is often done using sodium azide with a Lewis acid or triethylamine hydrochloride.[6]
-
Dissolve the nitrile intermediate from Step 3 in a high-boiling solvent like xylene or toluene.
-
Add sodium azide (NaN3) and triethylamine hydrochloride.
-
Heat the mixture to 110-130°C for 28-32 hours.[6]
-
After cooling, the product can be isolated by filtration and solvent removal. Note: This step is often a major source of impurities and requires careful optimization.
Step 5: Deprotection and Hydrolysis The final step removes the silyl protecting group from the hydroxyl and hydrolyzes the methyl ester to the carboxylic acid.
-
Dissolve the fully protected intermediate in a mixture of methanol and water.
-
For base-catalyzed hydrolysis, add an excess of sodium hydroxide (NaOH) or barium hydroxide and stir at room temperature for 10-12 hours.[6][12]
-
Alternatively, for acid-catalyzed deprotection and hydrolysis, treat with a solution of HCl in aqueous methanol. This method will simultaneously cleave the TBDMS ether and hydrolyze the methyl ester.
-
After the reaction is complete (monitored by HPLC or TLC), neutralize the reaction mixture carefully with acid (if using a base) or base (if using an acid) to a pH of ~3-4, which will precipitate the crude product.[13]
-
The crude 4-Hydroxyvalsartan can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6]
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Hydroxyvalsartan.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₅O₄ | [14][15] |
| Molecular Weight | 451.52 g/mol | [14][15] |
| Monoisotopic Mass | 451.22195442 Da | [14] |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in methanol | [2] |
Analytical Characterization Workflow
Caption: Workflow for the Analytical Characterization of 4-Hydroxyvalsartan.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to quantify it. A stability-indicating reverse-phase HPLC (RP-HPLC) method is ideal.[16][17]
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM NaH₂PO₄) adjusted to pH 2.5.[18] A common ratio is 58:42 (Buffer:Acetonitrile).[16]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector set to an appropriate wavelength, typically around 225-273 nm.[17][19]
-
Sample Preparation: Accurately weigh and dissolve the synthesized 4-Hydroxyvalsartan in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 10-100 µg/mL).[17]
-
Injection Volume: 10-20 µL.
-
Analysis: The retention time of 4-Hydroxyvalsartan will be different from that of valsartan and other potential impurities. Purity is calculated based on the relative peak area.
| Parameter | Expected Result |
| Retention Time | Distinct from valsartan; will depend on exact conditions but expected to be slightly more polar (earlier elution) than valsartan. |
| Purity | >98% for a purified sample. |
| Linearity (LOD/LOQ) | Method should be validated for linearity; typical LOQ is around 8.25 µg/mL.[17] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized molecule. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is preferred.
Experimental Protocol:
-
Ionization Mode: ESI, typically in negative ion mode [M-H]⁻ for carboxylic acids, though positive mode [M+H]⁺ can also be used.[20]
-
Sample Infusion: The sample, dissolved in a suitable solvent (e.g., methanol:water 50:50), is introduced via direct infusion or through an LC system.[20]
-
Full Scan MS: Acquire a full scan spectrum to identify the parent ion.
-
MS/MS Fragmentation: Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can be used for structural confirmation.[21]
Expected Results:
| Ion | Calculated m/z | Observed m/z (example) |
| [M-H]⁻ | 450.2168 | ~450.50[20] |
| [M+H]⁺ | 452.2325 | ~452.2 |
| [M+Na]⁺ | 474.2144 | ~474.2 |
The fragmentation pattern in MS/MS would be expected to show losses corresponding to the valine group, the hydroxylated pentanoyl chain, and cleavage around the biphenyl linkage, providing further structural evidence.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.
-
Internal Standard: Tetramethylsilane (TMS) is used for ¹H and ¹³C chemical shift referencing (0 ppm).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). In addition to 1D spectra, 2D experiments like COSY and HSQC can be used to confirm assignments.
Expected ¹H NMR Chemical Shifts (Predicted, in δ ppm): (Note: Exact shifts may vary based on solvent and concentration. These are estimations based on the structure and known data for valsartan.)[23]
| Protons | Approximate δ (ppm) | Multiplicity | Integration |
| Valine -CH(CH₃)₂ | 0.8 - 1.0 | multiple doublets | 6H |
| Pentanoyl -CH₃ | ~1.2 | doublet | 3H |
| Pentanoyl -CH₂- | 1.5 - 2.5 | multiplet | 4H |
| Valine -CH- | ~2.2 | multiplet | 1H |
| Hydroxylated -CH(OH)- | ~3.8 | multiplet | 1H |
| Valine N-CH-COOH | ~4.9 | doublet | 1H |
| Biphenyl -CH₂-N | 4.0 - 5.0 | AB quartet | 2H |
| Aromatic Protons | 7.0 - 8.0 | multiplet | 8H |
| -COOH, -OH, Tetrazole -NH | Broad, variable | singlet | 3H |
Conclusion
This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of 4-Hydroxyvalsartan. The proposed synthetic route, leveraging a protected hydroxylated side chain, offers a controlled and logical pathway to the target molecule. The detailed characterization protocols, employing HPLC, Mass Spectrometry, and NMR, provide a comprehensive framework for verifying the identity, purity, and structure of the final compound. This information is invaluable for researchers in medicinal chemistry, pharmacology, and drug metabolism seeking to work with this key metabolite of valsartan.
References
-
Goossen, L. J., & Lauth, J. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. PubMed. Available from: [Link]
-
European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Available from: [Link]
-
Nguyen, V. C., et al. (2020). Synthesis of Valsartan as drug for the treatment of hypertension. ResearchGate. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique. Available from: [Link]
-
Penikelapati, H. R., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Valsartan. PubChem Compound Summary for CID 60846. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxyvalsartan. PubChem Compound Summary for CID 9911647. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Valeryl 4-hydroxy valsartan. PubChem Compound Summary for CID 129734842. Available from: [Link]
-
ResearchGate. (2009). Determination of valsartan in human plasma by HPLC. Available from: [Link]
- Google Patents. (n.d.). US7361770B2 - Process for preparation of valsartan.
-
PubMed. (2018). Identification and Partial Structural Characterization of Mass Isolated Valsartan and Its Metabolite with Messenger Tagging Vibrational Spectroscopy. Available from: [Link]
-
National Center for Biotechnology Information. (2011). Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan. PMC. Available from: [Link]
-
ResearchGate. (2019). Multistep synthesis of a valsartan precursor in continuous flow. Available from: [Link]
-
Beilstein Journals. (2011). A short and efficient synthesis of valsartan via a Negishi reaction. Available from: [Link]
-
ResearchGate. (2005). Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Valsartan. Available from: [Link]
-
PubMed. (2005). Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes. Available from: [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of valsartan. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). RP-HPLC Method for Determination of Valsartan in Tablet Dosage Form. Available from: [Link]
-
Pharmacia. (2021). Novel HPLC-UV method for simultaneous determination of valsartan and atenolol in fixed dosage form; Study of green profile assessment. Available from: [Link]
-
Scirp.org. (2018). Prediction of the Fragmentation Pathway of Valsartan Protonated Ion. Available from: [Link]
-
ResearchGate. (2013). Quantitative Nuclear Magnetic Resonance Spectroscopic Analysis of Valsartan in Bulk and Solid Oral Dosage Form. Available from: [Link]
Sources
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 12. US7361770B2 - Process for preparation of valsartan - Google Patents [patents.google.com]
- 13. Documents download module [ec.europa.eu]
- 14. 4-Hydroxyvalsartan | C24H29N5O4 | CID 9911647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 19. Novel HPLC-UV method for simultaneous determination of valsartan and atenolol in fixed dosage form; Study of green profile assessment [pharmacia.pensoft.net]
- 20. asianjpr.com [asianjpr.com]
- 21. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]
- 22. Identification and Partial Structural Characterization of Mass Isolated Valsartan and Its Metabolite with Messenger Tagging Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
